
(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that belongs to the class of sulfonamide derivatives. Its unique structural features, including a diazepane ring and sulfonyl groups, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Characteristics
The compound's structure can be broken down into key components:
- Imidazole Ring : Contributes to pharmacological properties.
- Diazepane Structure : Influences interactions with biological targets.
- Furan Moiety : May enhance biological activity through unique reactivity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities due to its structural characteristics. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast its effects on biological systems. The predicted activities include:
Predicted Activity | Description |
---|---|
Antimicrobial | Potential inhibition of bacterial growth |
Anticancer | Possible effects on cancer cell proliferation |
Anti-inflammatory | May reduce inflammation in biological models |
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar sulfonamide derivatives. The results indicated that compounds with imidazole and sulfonyl groups exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis.
Anticancer Properties
Research focusing on similar compounds has demonstrated their potential in inhibiting cancer cell lines. For instance, derivatives with diazepane structures showed promising results in reducing the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells. In vivo studies indicated a significant reduction in tumor growth in xenograft models.
Anti-inflammatory Effects
Compounds with structural similarities have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. The involvement of the imidazole ring in these processes suggests that our compound may also possess similar properties.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the sulfonamide and diazepane moieties can significantly impact the biological activity of these compounds. For example:
Structural Modification | Effect on Activity |
---|---|
Substitution on Imidazole | Enhanced antimicrobial potency |
Alteration of Diazepane | Increased anticancer efficacy |
Furan Ring Variations | Modulation of anti-inflammatory effects |
Eigenschaften
IUPAC Name |
(E)-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-14-18-16(13-19(14)2)26(23,24)21-9-4-8-20(10-11-21)17(22)7-6-15-5-3-12-25-15/h3,5-7,12-13H,4,8-11H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERBPPANGMANSM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.